Cas no 67342-74-9 ((2-bromophenyl)methyl(ethyl)amine)

(2-Bromophenyl)methyl(ethyl)amine is a brominated aromatic amine derivative characterized by its distinct molecular structure, featuring a bromine substituent at the ortho position of the phenyl ring and an ethyl-methylamine functional group. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its well-defined structure and stability under controlled conditions make it suitable for research applications requiring precise functionalization. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
(2-bromophenyl)methyl(ethyl)amine structure
67342-74-9 structure
Product Name:(2-bromophenyl)methyl(ethyl)amine
CAS No:67342-74-9
MF:C9H12BrN
MW:214.102281570435
MDL:MFCD09812943
CID:1716655
PubChem ID:485401
Update Time:2025-10-30

(2-bromophenyl)methyl(ethyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-bromobenzyl)ethanamine
    • [(2-bromophenyl)methyl](ethyl)amine
    • Benzenemethanamine, 2-bromo-N-ethyl-
    • (2-BROMO-BENZYL)-ETHYL-AMINE
    • (2-bromophenyl)methyl(ethyl)amine
    • CHEMBL1178144
    • CS-0298673
    • EN300-32122
    • SCHEMBL14630026
    • 67342-74-9
    • n-ethyl-2-bromobenzylamine
    • (2-bromobenzyl)-ethyl-amine
    • DB-246790
    • A1-16580
    • DTXSID20217693
    • N-[(2-bromophenyl)methyl]ethanamine
    • AKOS000153873
    • MDL: MFCD09812943
    • Inchi: 1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
    • InChI Key: LIRKZBIKUSDDKN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CNCC

Computed Properties

  • Exact Mass: 213.01536
  • Monoisotopic Mass: 213.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

(2-bromophenyl)methyl(ethyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
088721-1g
2-Bromo-benzyl)-ethyl-amine
67342-74-9
1g
£427.00 2022-03-01
Enamine
EN300-32122-0.05g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
0.05g
$65.0 2023-09-04
Enamine
EN300-32122-0.1g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
0.1g
$96.0 2023-09-04
Enamine
EN300-32122-0.25g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
0.25g
$136.0 2023-09-04
Enamine
EN300-32122-0.5g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
0.5g
$256.0 2023-09-04
Enamine
EN300-32122-1.0g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
1g
$355.0 2023-06-08
Enamine
EN300-32122-2.5g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
2.5g
$697.0 2023-09-04
Enamine
EN300-32122-5.0g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
5g
$1033.0 2023-06-08
Enamine
EN300-32122-10.0g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
10g
$1531.0 2023-06-08
Enamine
EN300-32122-1g
[(2-bromophenyl)methyl](ethyl)amine
67342-74-9
1g
$355.0 2023-09-04

Additional information on (2-bromophenyl)methyl(ethyl)amine

Introduction to (2-bromophenyl)methyl(ethyl)amine (CAS No. 67342-74-9)

(2-bromophenyl)methyl(ethyl)amine, with the chemical formula C₈H₁₁BrN, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 67342-74-9, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. Its unique structural properties, characterized by a brominated phenyl ring and an ethylamine side chain, make it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong> bromophenyl moiety in (2-bromophenyl)methyl(ethyl)amine is particularly noteworthy for its reactivity and functionalization possibilities. The presence of a bromine atom at the para position relative to the methyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the pharmaceutical industry to create novel heterocyclic compounds with therapeutic potential.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various disease pathways. (2-bromophenyl)methyl(ethyl)amine has emerged as a key building block in the synthesis of such inhibitors. For instance, studies have demonstrated its role in creating potent kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The< strong> ethylamine side chain provides a nucleophilic site that can be further modified to introduce specific pharmacophores, enhancing binding affinity and selectivity.

One of the most compelling aspects of (2-bromophenyl)methyl(ethyl)amine is its application in the synthesis of neuroactive compounds. Research has shown that derivatives of this compound exhibit promising effects on central nervous system (CNS) receptors, including serotonin and dopamine receptors. These findings have opened new avenues for developing treatments for neurological disorders such as depression, anxiety, and Parkinson's disease. The< strong> bromine substituent allows for easy modification through halogen exchange reactions, enabling researchers to fine-tune the pharmacological properties of these derivatives.

The compound's utility extends beyond pharmaceutical applications; it is also valuable in materials science and agrochemical research. In materials science, (2-bromophenyl)methyl(ethyl)amine serves as a precursor for synthesizing organic semiconductors and liquid crystals. These materials are integral to advanced display technologies and optoelectronic devices. Additionally, its incorporation into agrochemical formulations has shown potential in developing novel pesticides with improved efficacy and environmental safety.

The synthesis of (2-bromophenyl)methyl(ethyl)amine typically involves multi-step organic reactions starting from readily available aromatic precursors. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling and transition-metal-mediated transformations, have been optimized to achieve high yields and purity. These advancements have not only streamlined the production process but also opened new possibilities for structural diversification.

In conclusion, (2-bromophenyl)methyl(ethyl)amine (CAS No. 67342-74-9) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions for complex challenges. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, solidifying its importance in the chemical research landscape.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk